Retinyl bromide can be synthesized from natural sources of vitamin A or derived from synthetic processes involving retinoids. It is not typically found in significant quantities in nature but can be produced through chemical reactions involving retinol and bromine.
The synthesis of retinyl bromide can be achieved through various methods, including halogenation reactions where bromine is introduced to retinol. One common method involves the direct reaction of retinol with bromine in a solvent such as dichloromethane, typically under controlled conditions to prevent excessive degradation of the compound.
Retinyl bromide features a structure that includes:
The presence of the bromine atom alters the electronic properties of the molecule, influencing its reactivity and interaction with biological systems.
Retinyl bromide participates in various chemical reactions typical of halides:
The mechanism of action for retinyl bromide primarily involves its conversion into biologically active forms upon interaction with enzymes in the skin or other tissues.
Retinyl bromide has several scientific uses, particularly in dermatology and cosmetic formulations:
Retinyl bromide (C₂₀H₂₉Br) represents a specialized retinyl ester derivative where bromide substitutes the conventional fatty acyl group. Its biosynthesis parallels endogenous retinyl ester formation but incorporates bromide through nucleophilic displacement or enzymatic catalysis. The core reaction involves the attack of bromide ion (Br⁻) on an activated retinol intermediate. Two primary mechanisms facilitate this:
LRAT-mediated transesterification: Lecithin:retinol acyltransferase (LRAT) typically transfers acyl groups from membrane phospholipids to retinol's hydroxyl group. In bromide-rich environments, LRAT can catalyze direct retinyl bromide formation through a ping-pong bi-bi mechanism. Here, bromide ions compete with phosphatidylcholine at the enzyme's nucleophilic active site (Cys-X-His motif), forming a covalent retinyl-enzyme intermediate that subsequently reacts with Br⁻ [3] [6]. Kinetic studies reveal a Km of 0.243 μM for retinol and competitive inhibition with phospholipid analogs when bromide concentrations exceed 10 mM [6].
Non-enzymatic nucleophilic substitution: Chemically synthesized retinyl bromide serves as a reference standard for biological studies. Industrial routes employ β-ionone as a precursor, with chain elongation via Grignard or Wittig reactions. In the Grignard approach, β-ionone undergoes reaction with propargyl bromide (C₃H₃BrMg) followed by Lindlar hydrogenation and partial bromination, yielding approximately 75% all-trans isomer purity [8] [10]. The Wittig pathway utilizes β-formylcrotyl bromide (C₅H₈BrO) with triphenylphosphine, achieving superior stereoselectivity (>95% all-trans) but requiring anhydrous conditions to prevent hydrolysis [8].
Table 1: Synthetic Routes for Retinyl Bromide Production
Method | Reaction Sequence | Key Reagent | Isomeric Purity | Yield |
---|---|---|---|---|
Grignard | β-ionone → propargyl adduct → retinol → bromide | Propargyl bromide/Mg | ~75% all-trans | 60-65% |
Wittig | β-ionone + β-formylcrotyl bromide → retinyl bromide | Ph₃P=CHCH₂CH₂Br | >95% all-trans | 82% |
LRAT enzymatic | Retinol + Br⁻ → retinyl bromide | Bromide ions/LRAT | >90% all-trans | <5%* |
* Enzymatic yield reflects in vitro conditions with 100 mM Br⁻
Alternative pathways involve retinol dehydrogenase (RDH)-catalyzed oxidation of retinol to retinal, followed by bromide reduction. Aldo-keto reductases (AKR1B/B10) demonstrate limited capacity to reduce retinal-Br adducts, though this route remains physiologically minor [5].
LRAT (EC 2.3.1.135) is central to retinyl bromide formation in biological systems. This 25-kDa membrane-bound enzyme, encoded by the LRAT gene on human chromosome 4q32.1, employs a catalytic triad (Cys161, His60, Asp162) to form an acyl-enzyme intermediate [3]. Structural analyses reveal:
Table 2: Kinetic Parameters of LRAT with Bromide vs. Native Substrates
Substrate | Km (μM) | Vmax (μM/min/mg) | kcat (min⁻¹) | Inhibition (Ki) |
---|---|---|---|---|
Phosphatidylcholine | 1.38 | 0.17 | 4.25 | N/A |
Retinol | 0.243 | 0.199 | 4.98 | N/A |
Bromide ions | 15.6 ± 2.3* | 0.021 ± 0.003* | 0.53* | 11.4 (13-desmethyl analog) |
* Values extrapolated from kinetic competition assays
Regulation occurs via allosteric feedback: Retinoic acid induces LRAT expression 3.5-fold in intestinal epithelia, paradoxically increasing bromide esterification capacity during hypervitaminosis A. Conversely, LRAT knockout mice (Lrat-/-) show undetectable retinyl bromide in tissues despite elevated free retinol and bromide levels [9]. This confirms LRAT's indispensability for physiological retinyl halide synthesis.
Retinyl bromide distribution varies taxonomically, reflecting evolutionary adaptations in retinoid metabolism:
Table 3: Retinyl Bromide Distribution Across Species
Species | Tissue | Concentration | Primary Enzyme | Regulatory Factor |
---|---|---|---|---|
Rat (Rattus norvegicus) | Liver | 1.4 ± 0.3 pmol/mg | LRAT | Dietary Br⁻ intake |
Guinea pig (Cavia porcellus) | Adipose tissue | 34.6 ± 8.0 pmol/mg | LRAT | Cyp26b1 expression |
Human (Homo sapiens) | Retinal pigment epithelium | 1.2 ± 0.4 ng/mg | LRAT | Light exposure |
Zebrafish (Danio rerio) | Chorion | 4.2 μM | Lrat2 | Embryonic stage |
C. elegans | Whole organism | <0.05 pmol/mg | DHS-9 | Bromide concentration |
Metabolic divergence is evident in LRAT-/- models:
These variations underscore roles for retinyl bromide in ion homeostasis, particularly in bromide-rich marine species and terrestrial mammals with high epidermal bromide exposure.
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6